molecular formula C24H26ClN3O4 B2906166 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride CAS No. 2097919-29-2

1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride

Cat. No. B2906166
CAS RN: 2097919-29-2
M. Wt: 455.94
InChI Key: QFBJAKJISNYMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride, also known as BDQ, is a novel anti-tuberculosis drug developed by the TB Alliance. It is a member of a new class of drugs called diarylquinolines, which target the ATP synthase enzyme in Mycobacterium tuberculosis, the bacterium that causes tuberculosis (TB). BDQ has shown promising results in clinical trials and is currently being used in combination with other drugs for the treatment of drug-resistant TB.

Mechanism Of Action

1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride targets the ATP synthase enzyme in M. tuberculosis, which is responsible for generating energy for the bacterium. By inhibiting this enzyme, 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride disrupts the energy metabolism of the bacterium, leading to its death. 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride has a unique mechanism of action compared to other anti-TB drugs, which makes it effective against drug-resistant strains of the bacterium.
Biochemical and physiological effects:
1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride has been shown to have minimal toxicity in animal studies and clinical trials. It is well-tolerated by patients and has a low risk of causing adverse effects. 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride has been shown to penetrate well into the lungs and other tissues, where it can effectively target the bacterium. It has also been shown to have a long half-life, which allows for once-daily dosing.

Advantages And Limitations For Lab Experiments

1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride is a valuable tool for studying the energy metabolism of M. tuberculosis and for developing new anti-TB drugs. Its unique mechanism of action makes it effective against drug-resistant strains of the bacterium, which is a major advantage. However, 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride is a relatively new drug and its synthesis is complex, which can limit its availability for research purposes.

Future Directions

There are several future directions for the research and development of 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride. These include:
1. Studying the use of 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride in combination with other anti-TB drugs to improve treatment outcomes.
2. Investigating the potential use of 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride in the treatment of other bacterial infections, such as leprosy and Buruli ulcer.
3. Developing new derivatives of 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride with improved pharmacokinetic and pharmacodynamic properties.
4. Studying the mechanism of action of 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride in more detail to better understand its effectiveness against drug-resistant TB.
5. Developing new diagnostic tools to identify drug-resistant TB and to monitor treatment outcomes.
In conclusion, 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride is a promising new drug for the treatment of drug-resistant TB. Its unique mechanism of action and low toxicity make it an attractive option for patients with limited treatment options. Further research is needed to fully understand its potential in the treatment of other bacterial infections and to develop new derivatives with improved properties.

Synthesis Methods

The synthesis of 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with 4-chloroaniline to form 3-(4-chlorophenyl)-4,5-dimethoxybenzaldehyde. This intermediate is then reacted with 3,4-dimethoxyaniline to form 1-(3,4-dimethoxyphenyl)-2-(4-chlorophenyl)ethanone, which is then reacted with piperidine-4-carboxylic acid to form 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride. The final product is obtained as a hydrochloride salt.

Scientific Research Applications

1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride has been extensively studied for its potential use in the treatment of drug-resistant TB. It has been shown to be effective against both drug-sensitive and drug-resistant strains of M. tuberculosis, including multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride is also being studied for its potential use in the treatment of other bacterial infections, such as leprosy and Buruli ulcer.

properties

IUPAC Name

1-(3-benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4.ClH/c1-30-20-12-17-19(13-21(20)31-2)26-14-18(23(28)15-6-4-3-5-7-15)22(17)27-10-8-16(9-11-27)24(25)29;/h3-7,12-14,16H,8-11H2,1-2H3,(H2,25,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBJAKJISNYMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.